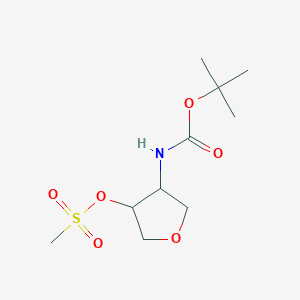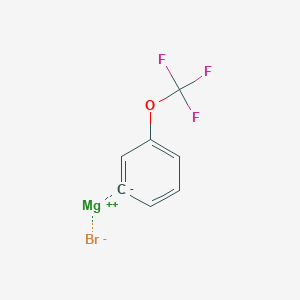
3-(Trifluoromethoxy)phenylmagnesium bromide
Descripción general
Descripción
Molecular Structure Analysis
The molecular weight of 3-(Trifluoromethoxy)phenylmagnesium bromide is 265.31 . The InChI code is 1S/C7H4F3O.BrH.Mg/c8-7(9,10)11-6-4-2-1-3-5-6;;/h1-2,4-5H;1H;/q;;+1/p-1 .Chemical Reactions Analysis
Grignard reagents, such as 3-(Trifluoromethoxy)phenylmagnesium bromide, are known for their ability to form carbon-carbon bonds . They often add to carbonyls, such as ketones and aldehydes . With carbon dioxide, they react to give carboxylic acids after an acidic workup .Physical And Chemical Properties Analysis
Phenylmagnesium bromide, a similar compound, is a strong nucleophile as well as a strong base . It can abstract even mildly acidic protons, thus the substrate must be protected where necessary . It often adds to carbonyls, such as ketones, aldehydes .Aplicaciones Científicas De Investigación
Trifluoromethoxylation Reagents
- Scientific Field: Chemistry
- Application Summary: The trifluoromethoxy (CF3O) group, which includes 3-(Trifluoromethoxy)phenylmagnesium bromide, has become a novel moiety in various fields because of its unique features . It’s used in the synthesis of CF3O-containing compounds .
- Methods of Application: The synthesis of CF3O-containing compounds is still a challenge due to indirect synthetical strategies and volatile reagent which is hard to handle . However, several innovative reagents were developed to facilitate the trifluoromethoxylation reaction and make CF3O-containing compounds more accessible .
- Results or Outcomes: The development of these reagents has made the synthesis of CF3O-containing compounds more feasible, opening up new possibilities in various fields .
Synthesis of End-Functionalized Regioregular Poly (3-alkylthiophene)s
- Scientific Field: Polymer Chemistry
- Application Summary: Phenylmagnesium bromide, which includes 3-(Trifluoromethoxy)phenylmagnesium bromide, is used for the synthesis of end-functionalized regioregular poly (3-alkylthiophene)s .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The outcome of this synthesis is the production of end-functionalized regioregular poly (3-alkylthiophene)s .
Preparation of Chromanol Derivatives
- Scientific Field: Medicinal Chemistry
- Application Summary: Chromanol derivatives are used in the development of novel classes of CETP inhibitors for the treatment of cardiovascular disease .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The outcome of this synthesis is the production of chromanol derivatives, which can be used as CETP inhibitors .
Preparation of Indazole-Pyridine Derivatives
- Scientific Field: Medicinal Chemistry
- Application Summary: Indazole-pyridine derivatives are used as protein kinase B/Akt inhibitors with reduced hypotension .
- Methods of Application: The synthesis involves Stille coupling, Mitsunobu reaction, and copper-catalyzed aziridine ring-opening reaction .
- Results or Outcomes: The outcome of this synthesis is the production of indazole-pyridine derivatives, which can be used as protein kinase B/Akt inhibitors .
Preparation of Fluorine-containing Materials
- Scientific Field: Material Science
- Application Summary: The trifluoromethoxy (CF3O) group, which includes 3-(Trifluoromethoxy)phenylmagnesium bromide, is used in the synthesis of fluorine-containing materials .
- Methods of Application: The synthesis of CF3O-containing compounds is still a challenge due to indirect synthetical strategies and volatile reagent which is hard to handle . However, several innovative reagents were developed to facilitate the trifluoromethoxylation reaction and make CF3O-containing compounds more accessible .
- Results or Outcomes: The development of these reagents has made the synthesis of CF3O-containing compounds more feasible, opening up new possibilities in various fields .
Grignard Reagent
- Scientific Field: Organic Chemistry
- Application Summary: Phenylmagnesium bromide, which includes 3-(Trifluoromethoxy)phenylmagnesium bromide, is a Grignard reagent . It is often used as a synthetic equivalent for the phenyl "Ph − " synthon .
- Methods of Application: The preparation of phenylmagnesium bromide involves treating bromobenzene with magnesium metal, usually in the form of turnings . A small amount of iodine may be used to activate the magnesium to initiate the reaction .
- Results or Outcomes: The outcome of this preparation is the production of phenylmagnesium bromide, a Grignard reagent .
Safety And Hazards
Propiedades
IUPAC Name |
magnesium;trifluoromethoxybenzene;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3O.BrH.Mg/c8-7(9,10)11-6-4-2-1-3-5-6;;/h1-2,4-5H;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQISXHNMIPMNHU-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[C-]=CC(=C1)OC(F)(F)F.[Mg+2].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3MgO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethoxy)phenylmagnesium bromide | |
CAS RN |
552332-04-4 | |
| Record name | 552332-04-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-Aminomethyl-cyclohexyl)-thieno[2,3-b]pyridine-2-carboxylic acid methylamide hydrochloride](/img/structure/B1443596.png)
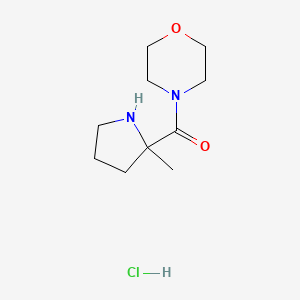
![2-chloro-N-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B1443600.png)
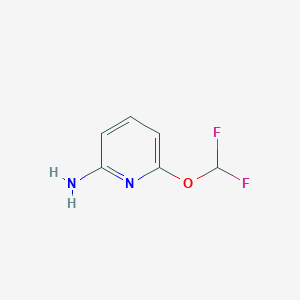
![Benzyl 8-oxo-3,7-diazaspiro[5.6]dodecane-3-carboxylate](/img/structure/B1443602.png)
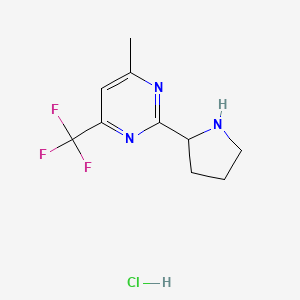
![(6-Methyl-1',2',3',4',5',6'-hexahydro-[2,3']bipyridinyl-4-yl)-pyrimidin-2-yl-amine dihydrochloride](/img/structure/B1443607.png)
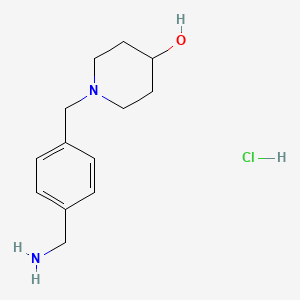
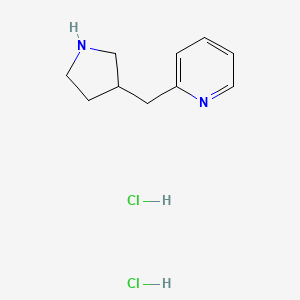
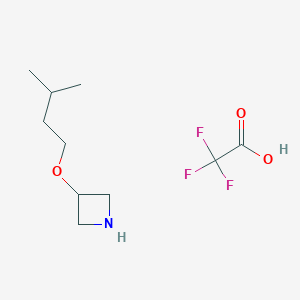

![8-Iodo-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B1443615.png)
![2-Benzyl-4-cyano-2,8-diaza-spiro[4.5]decane-8-carboxylic acid tert-butyl ester](/img/structure/B1443617.png)
